1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride
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Overview
Description
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride typically involves a multi-step process. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization to introduce the carboximidamide group. The reaction conditions often involve the use of copper(I) catalysts, such as copper(I) iodide, under mild conditions to facilitate the cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups.
Scientific Research Applications
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 1-(cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or receptors involved in critical pathways, leading to its observed effects. For example, it could inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride
- 1-(Phenylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride
Uniqueness
1-(Cyclohexylmethyl)-1H-1,2,3-triazole-4-carboximidamide hydrochloride is unique due to the presence of the cyclohexylmethyl group, which imparts distinct steric and electronic properties. This can influence its reactivity and interactions with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-(cyclohexylmethyl)triazole-4-carboximidamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5.ClH/c11-10(12)9-7-15(14-13-9)6-8-4-2-1-3-5-8;/h7-8H,1-6H2,(H3,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXKUXLJDYNLVLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C=C(N=N2)C(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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